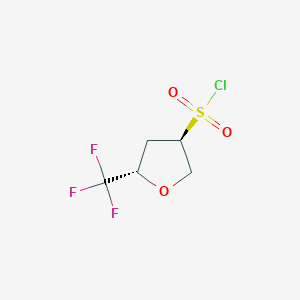

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

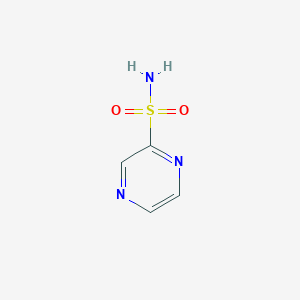

“(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2460740-15-0 . It is also known as TfOCl and is a colorless liquid. The IUPAC name for this compound is (3R,5S)-5-(trifluoromethyl)tetrahydrofuran-3-sulfonyl chloride .

Molecular Structure Analysis

The molecular formula of this compound is C5H6ClF3O3S . The InChI Code is 1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 . The molecular weight is 238.61 .Physical And Chemical Properties Analysis

The compound is a colorless liquid. It has a molecular weight of 238.61 .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is utilized in solid-phase synthesis, particularly in the synthesis of 1,3-oxazolidin-2-ones, compounds exhibiting potent antibacterial activity. This method involves attaching 1,2-diols to a solid support and reacting them with specific sulfonyl isocyanates, followed by cyclo-elimination, to prepare oxazolidinones with high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).

Trifluoromethylthiolation

Another application of this compound is in the trifluoromethylthiolation of indole derivatives, azaarenes, enamines, and enoxysilanes. This process is metal-free and uses trifluoromethanesulfonyl chloride as a source of electrophilic SCF3, offering a straightforward and metal-free approach to trifluoromethylthiolation (Chachignon et al., 2016).

Synthesis of Trifluoromethyl Thiolsulphonates

The compound is also integral in synthesizing trifluoromethyl thiolsulphonates, showcasing broad functional group tolerance. This synthesis involves a tandem reaction with trifluoromethylsulfanylamide, with sulfinate as a critical intermediate, leading to efficient and diverse product formation (Li, Qiu, Wang, & Sheng, 2017).

Nanofiltration Membrane Development

In the field of membrane science, this compound is used in synthesizing novel sulfonated thin-film composite nanofiltration membranes, which are effective in treating dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities due to the presence of sulfonated aromatic diamine monomers (Liu et al., 2012).

Reagent in Trifluoromethylation

This compound is widely employed as a reagent in various trifluoromethylation reactions, including trifluoromethylsulfenylation and trifluoromethylsulfinylation, demonstrating its versatility in organic synthesis (Guyon, Chachignon, & Cahard, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHODHKORGNEFT-DMTCNVIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)